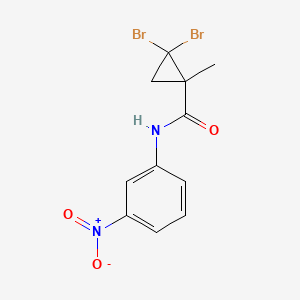
2,2-dibromo-1-methyl-N-(3-nitrophenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dibromo-1-methyl-N-(3-nitrophenyl)cyclopropanecarboxamide, also known as DBCO-PEG4-NHS ester, is a chemical compound widely used in scientific research. This compound belongs to the family of cyclopropanecarboxamide derivatives, which have shown promising results in various biological applications.
Mecanismo De Acción
The mechanism of action of 2,2-dibromo-1-methyl-N-(3-nitrophenyl)cyclopropanecarboxamideS ester involves the reaction of the DBCO group with an azide group on the target biomolecule. This reaction is known as the copper-free click reaction, which is a bioorthogonal reaction that occurs rapidly and selectively. The resulting product is a stable triazole linkage, which does not interfere with the biological activity of the target biomolecule.
Biochemical and physiological effects:
2,2-dibromo-1-methyl-N-(3-nitrophenyl)cyclopropanecarboxamideS ester has been shown to have minimal toxicity and low immunogenicity in vitro and in vivo. This compound has also been shown to have good stability in biological fluids, which makes it suitable for in vivo applications. However, the long-term effects of 2,2-dibromo-1-methyl-N-(3-nitrophenyl)cyclopropanecarboxamideS ester on biological systems are still unknown and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,2-dibromo-1-methyl-N-(3-nitrophenyl)cyclopropanecarboxamideS ester in lab experiments include its bioorthogonal reactivity, which allows for selective labeling and imaging of biomolecules, and its stability in biological fluids. The limitations of using 2,2-dibromo-1-methyl-N-(3-nitrophenyl)cyclopropanecarboxamideS ester include its high cost and the need for specialized equipment and expertise to perform the copper-free click reaction.
Direcciones Futuras
There are several future directions for the use of 2,2-dibromo-1-methyl-N-(3-nitrophenyl)cyclopropanecarboxamideS ester in scientific research. One direction is the development of new bioorthogonal reagents with improved properties, such as increased reactivity and lower toxicity. Another direction is the application of 2,2-dibromo-1-methyl-N-(3-nitrophenyl)cyclopropanecarboxamideS ester in drug delivery, particularly in the development of targeted therapies for cancer and other diseases. Finally, the use of 2,2-dibromo-1-methyl-N-(3-nitrophenyl)cyclopropanecarboxamideS ester in combination with other imaging modalities, such as magnetic resonance imaging (MRI) and positron emission tomography (PET), could provide new insights into biological processes and disease mechanisms.
Métodos De Síntesis
The synthesis of 2,2-dibromo-1-methyl-N-(3-nitrophenyl)cyclopropanecarboxamideS ester involves the reaction of 2,2-dibromo-1-methylcyclopropanecarboxylic acid with N-hydroxysuccinimide (NHS) and N-(3-aminopropyl) methacrylamide-based polyethylene glycol (PEG4-amine). The reaction is carried out in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt). The resulting product is a white solid, which is purified by column chromatography.
Aplicaciones Científicas De Investigación
2,2-dibromo-1-methyl-N-(3-nitrophenyl)cyclopropanecarboxamideS ester is widely used in scientific research due to its unique properties. This compound is a bioorthogonal reagent, which means it can selectively react with a specific biomolecule without interfering with other biological processes. This property makes it an ideal tool for labeling and imaging biomolecules, such as proteins, nucleic acids, and lipids. 2,2-dibromo-1-methyl-N-(3-nitrophenyl)cyclopropanecarboxamideS ester can also be used for drug delivery, as it can be conjugated with a drug molecule and targeted to a specific site in the body.
Propiedades
IUPAC Name |
2,2-dibromo-1-methyl-N-(3-nitrophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2N2O3/c1-10(6-11(10,12)13)9(16)14-7-3-2-4-8(5-7)15(17)18/h2-5H,6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXOVOFXMMIZDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Br)Br)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


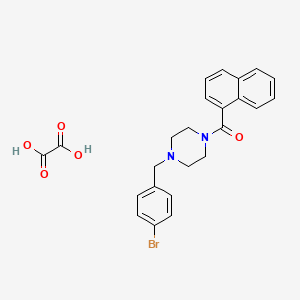

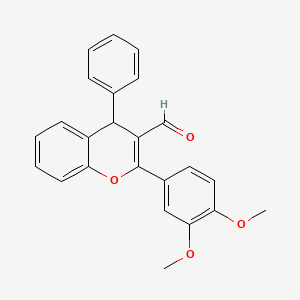
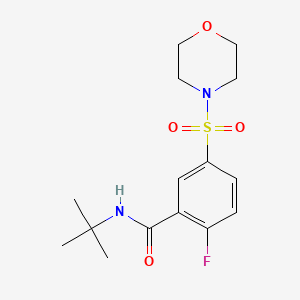
![2-propyn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B5172893.png)
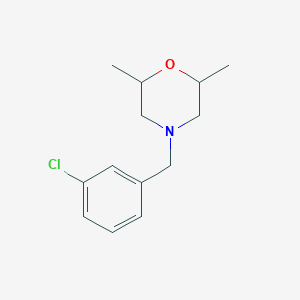
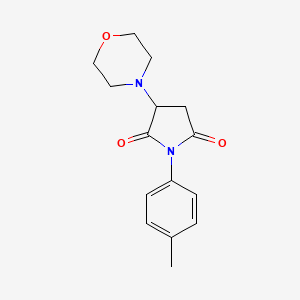
![2-[(4-benzyl-1-piperazinyl)methyl]-N-(2-methoxyethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5172908.png)

![N-(2-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5172923.png)
![1-allyl-5-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5172925.png)
![(2R*,3R*)-3-[(2-ethoxybenzyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5172930.png)
![3-chloro-4-ethoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5172934.png)